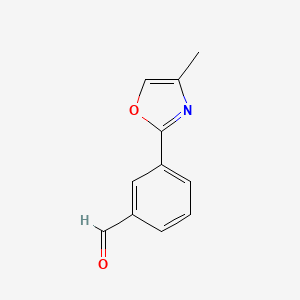

3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. d-nb.infotandfonline.com Its prevalence stems from its structural role in numerous biologically active natural products, such as the antiviral agent (-)-hennoxazole A. derpharmachemica.com Oxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, a fact that has spurred extensive research into their synthesis and application. nih.govsemanticscholar.org

The biological importance of the oxazole ring is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with biological targets like enzymes and receptors. semanticscholar.orgnih.gov This versatile binding capability has led to the development of oxazole-containing compounds with a diverse range of therapeutic potentials. d-nb.inforesearchgate.net

Table 1: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Description | Key References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth. Compounds have shown activity against strains like Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com | d-nb.info, derpharmachemica.com |

| Anticancer | Cytotoxic effects against various cancer cell lines. | nih.gov, nih.gov |

| Anti-inflammatory | Reduction of inflammation, exemplified by the commercial drug Oxaprozin, a COX-2 inhibitor. derpharmachemica.com | derpharmachemica.com, nih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis, with some derivatives showing promising results in vitro and in vivo. derpharmachemica.com | nih.gov, derpharmachemica.com |

| Antiviral | Inhibition of viral replication, as seen in natural products. derpharmachemica.com | derpharmachemica.com, nih.gov |

| Antidiabetic | Potential to manage blood sugar levels. | nih.gov, tandfonline.com |

The substitution pattern on the oxazole ring plays a critical role in determining its specific biological function, making it a highly tunable scaffold for drug discovery. d-nb.infotandfonline.com

Strategic Role of Benzaldehyde (B42025) Scaffolds as Synthetic Precursors

Benzaldehyde, the simplest aromatic aldehyde, is a fundamental building block in organic synthesis. wikipedia.orgbritannica.com Its aldehyde functional group is highly reactive and serves as a versatile handle for a multitude of chemical transformations. This reactivity makes benzaldehyde and its derivatives indispensable precursors for the synthesis of a vast array of more complex molecules, including pharmaceuticals, dyes, and fragrances. britannica.comyoutube.com

The aldehyde group can readily undergo nucleophilic addition, condensation, oxidation, and reduction reactions. wikipedia.orgbritannica.com This chemical versatility allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is central to synthetic organic chemistry. oiccpress.com For instance, benzaldehyde is a key starting material in classic reactions like the Wittig, Grignard, and aldol (B89426) reactions, enabling the extension of carbon chains and the formation of diverse structural motifs. wikipedia.org

Table 2: Key Synthetic Transformations of Benzaldehyde

| Reaction Type | Description | Product Example |

|---|---|---|

| Aldol Condensation | Reaction with enolates (from ketones or other aldehydes) to form β-hydroxy carbonyl compounds, which can dehydrate to α,β-unsaturated systems. | Cinnamaldehyde derivatives |

| Cannizzaro Reaction | Disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid. | Benzyl alcohol and Benzoic acid |

| Wittig Reaction | Reaction with a phosphorus ylide to form an alkene, replacing the carbonyl oxygen with a carbon group. | Styrene derivatives |

| Condensation Reactions | Reaction with amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. | N-Benzylideneaniline |

| Oxidation | Conversion of the aldehyde group to a carboxylic acid. | Benzoic acid |

| Reduction | Conversion of the aldehyde group to a primary alcohol. | Benzyl alcohol |

These reactions highlight the strategic importance of the benzaldehyde scaffold as a gateway to molecular complexity. britannica.comoiccpress.comresearchgate.net

Rationale for Investigating 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde as a Versatile Chemical Entity

The compound this compound (CAS No. 1897687-95-4) is a bifunctional molecule that strategically combines the key attributes of both oxazole and benzaldehyde moieties. bldpharm.com The rationale for its investigation lies in its potential as a versatile building block for synthesizing novel compounds with tailored properties for medicinal chemistry and materials science.

The molecule's structure features:

An oxazole ring , which can impart specific biological activities or act as a coordinating ligand. tandfonline.comnih.gov The methyl group at the 4-position can influence its electronic properties and steric interactions.

A benzaldehyde group , which provides a reactive site for a wide range of chemical modifications, allowing for the attachment of other functional groups or the construction of larger molecular frameworks. wikipedia.orgmdpi.com

A phenyl linker that connects these two functional units. The meta (1,3) substitution pattern orients the two groups in a specific spatial arrangement, which can be crucial for its interaction with biological targets or for defining the geometry of resulting polymers or materials.

This hybrid architecture allows for a modular approach to synthesis. The oxazole core can be considered the "bioactive" or "functional" component, while the benzaldehyde serves as the "synthetic handle." Researchers can leverage this structure to create libraries of more complex derivatives by reacting the aldehyde group, and then screening these new compounds for desired biological or physical properties. The molecular hybridization strategy is a powerful tool for developing novel compounds with potentially enhanced or multi-target activities. bohrium.com

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1897687-95-4 |

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Aldehyde (-CHO), Oxazole, Phenyl |

Overview of Advanced Research Domains and Methodological Approaches

The investigation of hybrid molecules like this compound spans several advanced research areas and employs a variety of sophisticated methodological approaches.

Research Domains:

Drug Discovery: The primary domain of interest is the development of new therapeutic agents. By modifying the aldehyde group, researchers can synthesize derivatives (e.g., Schiff bases, hydrazones, alcohols) and evaluate them for various biological activities, including those known for oxazoles like antimicrobial and anticancer effects. derpharmachemica.comnih.govbohrium.com

Materials Science: The rigid, aromatic structure of the molecule makes it a candidate for creating novel organic materials, such as fluorescent dyes, liquid crystals, or polymers with specific optical or electronic properties. globalresearchonline.nete-bookshelf.de The reactivity of the aldehyde can be used for polymerization or for grafting the molecule onto surfaces.

Chemical Biology: This compound can be used as a tool to probe biological systems. For example, it could be incorporated into larger molecules designed to interact with specific enzymes or receptors, where the oxazole-phenyl moiety acts as a recognition element.

Methodological Approaches:

Synthesis: The formation of the oxazole ring itself is a key area of synthetic methodology. Numerous methods have been developed, including the Van Leusen reaction (reacting an aldehyde with TosMIC), the Robinson-Gabriel synthesis, and various metal-catalyzed cyclizations. nih.govijpsonline.comrsc.orgnih.gov The Van Leusen synthesis is particularly relevant as it directly uses an aldehyde precursor to form a 5-substituted oxazole. nih.govmdpi.com Subsequent modifications of the aldehyde group on the final product would involve standard, well-established organic reactions. wikipedia.org

Spectroscopic Characterization: A crucial aspect of research is the structural confirmation of synthesized compounds. This involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to verify the molecular structure. globalresearchonline.netdtu.dk UV-Visible and fluorescence spectroscopy may also be used to study the photophysical properties of these compounds. globalresearchonline.netresearchgate.net

In Silico Studies: Computational methods, such as molecular docking, are often employed to predict how these molecules might interact with biological targets. These studies can help prioritize which derivatives to synthesize and test, saving time and resources.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3 |

InChI Key |

KUBHUIYOABTOGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Pathways for the Formation and Transformations of 3 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde

Detailed Mechanistic Elucidation of Key Synthetic Steps

The construction of the 2-aryl-4-methyl-1,3-oxazole core of the target molecule can be achieved through several fundamental reaction types, each with a distinct mechanistic pathway.

One of the most prominent methods for constructing the oxazole (B20620) ring is the Van Leusen oxazole synthesis, a powerful [3+2] cycloaddition reaction. nih.govmdpi.com This method utilizes an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) as the key reagents. organic-chemistry.org For the synthesis of a 2,4-disubstituted oxazole, a variation of the standard Van Leusen reaction is necessary, often involving an α-substituted TosMIC derivative or a subsequent functionalization step.

The generally accepted mechanism for the Van Leusen reaction proceeds as follows nih.govorganic-chemistry.orgwikipedia.org:

Deprotonation: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base (e.g., K₂CO₃). The electron-withdrawing effects of both the sulfonyl (Tos) and isocyanide (NC) groups facilitate this step, generating a stabilized carbanion.

Nucleophilic Addition: The resulting TosMIC anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (in this case, a precursor to the benzaldehyde (B42025) moiety). This addition forms a tetrahedral alkoxide intermediate.

Cyclization (5-endo-dig): The alkoxide oxygen then undergoes an intramolecular nucleophilic attack on the carbon atom of the isocyanide group. This is a 5-endo-dig cyclization, which forms a five-membered oxazoline (B21484) intermediate. wikipedia.org

Elimination: The presence of a proton on the carbon atom adjacent to the sulfonyl group allows for a base-promoted elimination of the p-toluenesulfinic acid (TosH), which is an excellent leaving group.

Aromatization: The elimination of TosH results in the formation of a double bond within the ring, leading to the aromatic and stable oxazole product. organic-chemistry.org

Classical condensation reactions provide a robust and widely used pathway to oxazoles. The most notable of these is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. synarchive.comwikipedia.orgpharmaguideline.com To form a 2-aryl-4-methyl oxazole, the required precursor would be an N-(1-oxopropan-2-yl)benzamide derivative.

The mechanism of the Robinson-Gabriel synthesis typically proceeds under acidic conditions (e.g., H₂SO₄, PCl₅, POCl₃) synarchive.compharmaguideline.com:

Enolization/Protonation: The reaction begins with the protonation of either the amide or ketone carbonyl oxygen. Protonation of the ketone carbonyl is generally favored, which facilitates enolization to form an enol intermediate.

Intramolecular Nucleophilic Attack: The oxygen atom of the enol form (or the amide carbonyl oxygen) acts as a nucleophile, attacking the protonated and thereby activated amide carbonyl carbon (or ketone carbon). This intramolecular cyclization forms a five-membered heterocyclic intermediate, a dihydrooxazolium species (oxazoline).

Dehydration: The intermediate undergoes dehydration, typically involving the elimination of a water molecule, to generate the aromatic oxazole ring. This final step is the driving force for the reaction, leading to a stable heteroaromatic system.

This pathway exemplifies a classic nucleophilic addition-elimination sequence, where intramolecular cyclization is followed by dehydration to achieve aromatization.

Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to construct heterocyclic systems with high efficiency and selectivity. Palladium catalysis, in particular, has emerged as a powerful tool for oxazole synthesis.

One such pathway involves a palladium-catalyzed cascade reaction between amides and ketones. organic-chemistry.org A plausible mechanism for forming a 2,4,5-trisubstituted oxazole via this method involves organic-chemistry.orgrsc.org:

Condensation: Initial acid- or base-catalyzed condensation between the amide (e.g., benzamide) and a ketone (e.g., acetone to provide the methyl group at C4) forms an enaminone intermediate.

C-H Activation/Palladacycle Formation: The Pd(II) catalyst coordinates to the enaminone. A directed C-H activation occurs at the ortho-position of the benzamide's aryl ring, forming a five-membered palladacycle intermediate.

Reductive Elimination: Intramolecular reductive elimination from the palladacycle forms the C-O bond, closing the oxazole ring and regenerating a Pd(0) species.

Catalyst Reoxidation: An oxidant (e.g., K₂S₂O₈, often in the presence of a co-catalyst like CuBr₂) reoxidizes the Pd(0) back to the active Pd(II) state, completing the catalytic cycle.

Another powerful strategy is the direct arylation of a pre-formed oxazole ring. To synthesize 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, one could start with 4-methyloxazole and perform a Pd-catalyzed direct C-H arylation at the C2 position with a 3-formyl-substituted aryl halide. The mechanism for this transformation is generally believed to follow a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by proton abstraction nih.gov:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X).

Coordination and C-H Cleavage: The oxazole substrate coordinates to the Pd(II)-aryl complex. The C2-H bond of the oxazole is then cleaved, often assisted by a base, in a rate-determining step to form a Pd(II)-di-organo intermediate. rsc.org

Reductive Elimination: Reductive elimination of the coupled product (2-aryl-oxazole) occurs, regenerating the Pd(0) catalyst.

The regioselectivity of these direct arylations (C2 vs. C5) can be finely tuned by the choice of ligands and reaction solvents. nih.govorganic-chemistry.org

Intramolecular cyclization offers a highly efficient route to oxazoles by pre-organizing the reacting moieties within a single molecule. The Robinson-Gabriel synthesis described earlier is a prime example of an intramolecular process. wikipedia.org Another significant method is the cyclization of N-acylamino ketone precursors, which can be prepared on a solid phase for combinatorial synthesis applications. nih.gov

A related and powerful method involves the intramolecular cyclodehydration of β-keto amides, which can be generated from amino acid derivatives. This modification, often referred to as the Wipf cyclodehydration, uses reagents like triphenylphosphine (B44618) and iodine to effect the ring closure under milder conditions than the classical Robinson-Gabriel synthesis. wikipedia.org

The mechanism is thought to involve the formation of an activated phosphonium species at the enol oxygen, which is then readily displaced by the amide nitrogen in an intramolecular SN2-type reaction to form the oxazole ring. This approach avoids the harsh acidic conditions of the traditional method.

Regioselectivity and Stereoselectivity in the Formation of Oxazole-Benzaldehyde Architectures

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted oxazoles like this compound. The choice of synthetic method inherently dictates the placement of substituents.

Robinson-Gabriel Synthesis: The regiochemistry is unambiguously defined by the structure of the starting α-acylamino ketone. To obtain the target molecule, the benzoyl group must be attached to the nitrogen, and the propanone moiety provides the C4-methyl and C5-H atoms.

Van Leusen Synthesis: In the standard reaction between an aldehyde and TosMIC, the aldehyde carbon becomes C5 of the oxazole ring. nih.gov To achieve a 2,4-disubstituted pattern, modified substrates or a multi-step sequence is required, for instance, using an α-substituted TosMIC derivative.

Metal-Catalyzed Reactions: In palladium-catalyzed direct C-H arylations of 4-methyloxazole, the regioselectivity between the C2 and C5 positions is a significant challenge. However, high selectivity can be achieved by carefully tuning the reaction parameters. For instance, C2 arylation is often favored in nonpolar solvents with specific phosphine (B1218219) ligands, while C5 arylation is preferred in polar solvents with different ligands. nih.govorganic-chemistry.org This control arises from the differential electronic properties and steric accessibility of the C2 and C5 positions and how they interact with the catalyst-ligand complex.

Stereoselectivity is generally not a factor in the formation of the final aromatic oxazole ring. However, it can be crucial in the synthesis of chiral oxazoline intermediates, which are subsequently oxidized to oxazoles.

Table 1: Regiocontrol in Palladium-Catalyzed Direct Arylation of Oxazoles

| Target Position | Typical Catalyst System | Solvent Preference | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| C2-Arylation | Pd(OAc)₂ with specific phosphine ligands (e.g., P(t-Bu)₃) | Nonpolar (e.g., Toluene, Dioxane) | Favored at the more acidic C2-H position, potentially via a Concerted Metalation-Deprotonation (CMD) pathway. | nih.gov |

| C5-Arylation | Pd(OAc)₂ with task-specific phosphine ligands | Polar (e.g., DMF, DMAc) | Mechanism is sensitive to ligand and solvent polarity; may involve different coordination or C-H activation modes. | nih.govorganic-chemistry.org |

Kinetic Studies and Reaction Profiling of Relevant Transformations

Detailed kinetic studies on the formation of this compound are not extensively reported in the literature. However, mechanistic understanding and observations from related systems allow for inferences about the kinetic profiles of these reactions.

In the Van Leusen synthesis , the initial deprotonation of TosMIC is typically fast. The subsequent nucleophilic addition to the aldehyde is influenced by the electrophilicity of the carbonyl carbon. Aromatic aldehydes bearing electron-withdrawing groups (like a cyano or nitro group, or even the formyl group of a precursor) exhibit higher reactivity and lead to faster reaction rates compared to those with electron-donating groups. mdpi.com The cyclization and elimination steps are generally considered to be rapid once the initial adduct is formed.

In the Robinson-Gabriel synthesis , the rate is dependent on the acid concentration and the nucleophilicity of the enol/amide oxygen. Steric hindrance around the reacting centers can significantly slow the rate of the intramolecular cyclization step. The dehydration step is often driven by thermodynamics, leading to the formation of the stable aromatic product.

Advanced Spectroscopic Characterization of 3 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the carbon-hydrogen framework and the connectivity of atoms can be meticulously mapped.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde (B42025) ring, and the protons of the 4-methyl-1,3-oxazole ring. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around δ 9.9–10.1 ppm. rsc.org The protons on the disubstituted benzene (B151609) ring will exhibit characteristic splitting patterns based on their positions. The proton at C2' (ortho to the aldehyde) would likely be the most deshielded of the aromatic protons. The methyl group on the oxazole (B20620) ring will appear as a singlet around δ 2.3–2.6 ppm, while the oxazole ring proton (H5) will also be a singlet, typically in the range of δ 7.0–8.0 ppm. mdpi.com

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The aldehydic carbonyl carbon is highly deshielded, with a characteristic chemical shift in the range of δ 190–193 ppm. rsc.org The carbons of the oxazole ring have distinct chemical shifts, with C2 (attached to the benzene ring) and C4 (bearing the methyl group) appearing further downfield than C5. nih.gov The aromatic carbons will show a range of chemical shifts depending on the electronic effects of the aldehyde and oxazole substituents.

A summary of predicted chemical shifts is presented below.

Predicted ¹H and ¹³C NMR Data for 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CHO | 10.05 (s) | 192.5 |

| C1' | - | 137.0 |

| C2' | 8.15 (s) | 133.0 |

| C3' | - | 128.0 |

| C4' | 7.90 (d) | 130.0 |

| C5' | 7.65 (t) | 129.5 |

| C6' | 8.10 (d) | 136.5 |

| C2 (Oxazole) | - | 161.0 |

| C4 (Oxazole) | - | 152.0 |

| C5 (Oxazole) | 7.50 (s) | 126.0 |

Note: Predicted values are based on data from analogous compounds. rsc.orgrsc.orgmdpi.com s = singlet, d = doublet, t = triplet.

Coupling constant analysis is crucial for confirming the substitution pattern on the aromatic ring. For the 1,3-disubstituted benzene ring, ortho-coupling (³JHH) between adjacent protons (e.g., H4'-H5', H5'-H6') is typically in the range of 7–9 Hz. Meta-coupling (⁴JHH) between protons like H2'-H6' or H4'-H6' is smaller, around 2–3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz and not resolved. ipb.pt

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the predicted signals and confirming the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H4' with H5', and H5' with H6'), confirming their sequence on the benzene ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This would allow for the definitive assignment of each protonated carbon, for instance, linking the signal at δ ~7.65 ppm to C5' and the signal at δ ~2.40 ppm to the methyl carbon. mdpi.com

The aldehydic proton (CHO) to the aromatic carbons C1', C2', and C6'.

The oxazole proton (H5) to the oxazole carbons C2 and C4.

The methyl protons (CH₃) to the oxazole carbons C4 and C5.

Crucially, correlations between the aromatic protons (e.g., H2' and H4') and the oxazole carbon C2 would firmly establish the connection point between the two ring systems. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the aromatic proton H2' and the oxazole proton H5, which would help to determine the preferred rotational orientation (conformation) around the C3'-C2 bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its molecular structure and bonding. nih.gov These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. scitepress.org

The analysis of vibrational spectra allows for the identification of characteristic functional groups within the this compound structure. nih.gov

Aldehyde Group: The most prominent feature for the aldehyde group is the intense C=O stretching vibration, which is expected to appear in the IR spectrum around 1700–1715 cm⁻¹. The aldehydic C-H stretch typically gives rise to two weak bands in the IR spectrum, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. The aromatic C-H stretching modes are found above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700–900 cm⁻¹ range.

Oxazole Ring: The oxazole ring has its own set of characteristic vibrations. The C=N stretching vibration is typically observed in the 1630–1680 cm⁻¹ region. The C-O-C stretching modes of the heterocyclic ring usually produce strong bands in the 1020–1250 cm⁻¹ region. nih.gov

Methyl Group: The methyl group will show symmetric and asymmetric C-H stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1715 | Strong (IR) |

| Aldehyde | C-H Stretch | 2810 - 2830 & 2710 - 2730 | Weak-Medium (IR) |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |

| Oxazole | C=N Stretch | 1630 - 1680 | Medium (IR, Raman) |

| Oxazole | Ring Stretch (C-O) | 1020 - 1250 | Strong (IR) |

| Methyl | C-H Stretch | 2870 - 2960 | Medium (IR, Raman) |

Note: Frequencies are typical ranges based on literature for related structures. nih.govnih.gov

The single bond connecting the benzaldehyde and oxazole rings allows for rotational freedom, potentially leading to different stable conformations (rotamers). iu.edu.sa Vibrational spectroscopy can provide clues about the preferred conformation, particularly in the solid state. The planarity between the two rings affects the degree of π-conjugation, which in turn can influence the position and intensity of certain vibrational bands. researchgate.net For example, the frequency of the C-C stretching vibration between the two rings and the out-of-plane bending modes of the aromatic C-H bonds can be sensitive to the dihedral angle between the rings. Computational studies, often performed using Density Functional Theory (DFT), can calculate the theoretical vibrational spectra for different conformers, and comparison with experimental IR and Raman data can help identify the most stable conformation. nih.goviu.edu.sa

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula: C₁₁H₉NO₂), the molecular weight is 187.06 g/mol .

In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M⁺˙), would be observed at an m/z (mass-to-charge ratio) of 187. The fragmentation of this molecular ion provides a fingerprint that helps confirm the structure. The fragmentation pathways for benzaldehydes are well-established and typically involve the initial loss of a hydrogen atom or the entire formyl group. docbrown.info

Key expected fragmentation steps include:

Loss of a hydrogen radical: A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺ at m/z 186. This is often an intense peak.

Loss of the formyl radical: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the CHO radical (29 Da), yielding a phenyl-oxazole cation [M-CHO]⁺ at m/z 158. docbrown.info

Fragmentation of the oxazole ring: The heterocyclic ring can also undergo cleavage. Common fragmentation pathways for oxazoles can involve the loss of CO or cleavage to produce nitrile-containing fragments. researchgate.net For instance, cleavage of the phenyl-oxazole cation at m/z 158 could lead to further characteristic fragments.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 187 | [C₁₁H₉NO₂]⁺˙ (Molecular Ion) | - |

| 186 | [C₁₁H₈NO₂]⁺ | H· |

| 158 | [C₁₀H₈NO]⁺ | CHO· |

| 130 | [C₉H₈N]⁺ | CO from m/z 158 |

Note: The proposed fragmentation pattern is based on general principles of mass spectrometry for aromatic aldehydes and heterocyclic compounds. docbrown.inforesearchgate.net

Unable to Generate Article: Lack of Specific Scientific Data

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that the specific experimental data required to generate the requested article on This compound is not available. The strict requirements for detailed research findings, data tables, and scientific accuracy for the specified sections cannot be met without access to published experimental results for this particular compound.

The user's instructions demand a thorough and scientifically accurate article structured around the following advanced spectroscopic techniques for "this compound":

X-ray Diffraction for Single Crystal Structural Determination

Searches for this specific molecule did not yield any peer-reviewed articles or database entries containing the necessary HRMS, MS/MS fragmentation, UV-Vis absorption maxima, molar extinction coefficients, solvatochromism data, or single-crystal X-ray diffraction parameters.

While general principles of these analytical techniques and data for analogous or related compounds (other oxazole or benzaldehyde derivatives) are available, the user's explicit instruction to focus solely on "this compound" and to provide detailed, specific findings prevents the use of such related data. To create the article as outlined would require the fabrication of data, which would be scientifically inaccurate and violate the core principles of providing factual and non-hallucinatory responses.

Therefore, the request to generate this specific article cannot be fulfilled at this time due to the absence of the foundational scientific data.

An in-depth analysis of the chemical compound this compound reveals a complex electronic and structural profile. Through the application of computational and theoretical chemistry, significant insights into its molecular geometry, electronic structure, and reactivity can be elucidated. These investigations are crucial for understanding the compound's behavior and potential applications.

Advanced Applications in Materials Science and Chemical Sensing

Development of Oxazole-Based Organic Materials for Electronic Devices

The oxazole (B20620) moiety is a key component in the design of organic materials for electronic devices such as organic light-emitting diodes (OLEDs) and n-type organic semiconductors. kuleuven.beacs.org The performance of these materials is heavily dependent on their molecular structure, which influences crucial parameters like the HOMO/LUMO energy levels and electron reorganization energies. kuleuven.be Theoretical studies using density functional theory (DFT) have shown that incorporating oxazole frameworks can lower both HOMO and LUMO energy levels, a desirable trait for n-type semiconductors. acs.org

Oxazole derivatives are investigated as host materials in phosphorescent OLEDs (PhOLEDs). For instance, certain oxazole-based small molecules have demonstrated excellent thermal stability, with glass transition temperatures exceeding 120°C. rsc.org When used as hosts for green and red phosphorescent emitters, these materials can lead to devices with high efficiency. rsc.org The performance of such devices highlights the potential of the oxazole scaffold, as seen in 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, for creating efficient and stable organic electronic components. rsc.org

| Host Compound | Maximum Current Efficiency (cd A⁻¹) | Maximum Power Efficiency (lm W⁻¹) |

|---|---|---|

| Oxazole Derivative 2a | - | - |

| Oxazole Derivative 2b | - | - |

| Oxazole Derivative 2c | - | - |

| Oxazole Derivative 2d | 50.7 | 50.1 |

Utilization in Biosensors and Chemical Sensors

The structure of this compound, featuring both nitrogen and oxygen heteroatoms within its oxazole ring, provides potential coordination sites for metal ions. nih.gov This characteristic makes oxazole derivatives promising candidates for the development of chemosensors. nih.gov These sensors often operate via mechanisms such as photo-induced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or complex formation, leading to a detectable change in their optical properties upon binding with a target ion. nih.gov

For example, Schiff base sensors derived from oxazole precursors have been developed for the sequential detection of metal ions like In³⁺ and Fe³⁺. researchgate.net These sensors can exhibit "off-on-off" fluorescence responses, where the fluorescence is initially off, turns on in the presence of a first ion (e.g., In³⁺), and is then quenched by a second ion (e.g., Fe³⁺). researchgate.netbohrium.com The high sensitivity of these systems is demonstrated by their very low detection limits, often in the nanomolar to picomolar range. researchgate.net

| Sensor Compound | Target Ion | Detection Limit (M) |

|---|---|---|

| TOQ | In³⁺ | 1.75 × 10⁻¹⁰ |

| TOQ-In³⁺ | Fe³⁺ | 8.45 × 10⁻⁹ |

Role in Nonlinear Optical (NLO) Materials and Photophysical Phenomena

Organic molecules with extended π-conjugation, such as derivatives of this compound, are of significant interest for nonlinear optical (NLO) applications. bohrium.comresearchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical computing and data storage. mdpi.com The NLO response in organic compounds arises from their electronic structure, allowing for rapid and large molecular hyperpolarizability. researchgate.netmdpi.com The oxazole ring can act as a π-bridge in donor-π-acceptor (D-π-A) systems, which are known to enhance NLO properties. bohrium.com

The photophysical behavior of these compounds is characterized by phenomena such as intramolecular charge transfer (ICT), where electronic excitation leads to a spatial redistribution of electron density within the molecule. nih.govresearchgate.net This is often observed through solvatochromism, where the absorption and emission spectra of the compound shift in response to the polarity of the solvent. nih.govresearchgate.net Studies on related oxazole derivatives have shown significant changes in dipole moment upon excitation, indicating a substantial ICT character, which is a key factor for achieving a large NLO response. nih.gov

| Compound | Polarizability (α) (× 10⁻²³ esu) | First Hyperpolarizability (β) (× 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (× 10⁻³⁵ esu) |

|---|---|---|---|

| Compound 7a | - | - | - |

| Compound 7b | - | - | - |

| Compound 7c | 4.195 | 6.317 | 4.314 |

Application as Fluorescent Probes and Dyes

The oxazole core is a fundamental component of many fluorescent dyes and probes. researchgate.netresearchgate.net Its derivatives are known for their favorable photophysical properties, including high fluorescence quantum yields and significant Stokes shifts, which is the separation between the absorption and emission maxima. researchgate.netresearchgate.net These properties are essential for applications in bioimaging and sensing, where high sensitivity and low background interference are required. researchgate.net

Compounds like Oxazole Yellow, a dye containing a benzoxazole (B165842) ring, exhibit a dramatic increase in fluorescence upon binding to targets like DNA, making them useful for cellular studies. researchgate.netmedchemexpress.com The fluorescence of oxazole derivatives can be tuned across the visible spectrum by modifying their molecular structure, for example, by extending the π-conjugated system or by adding electron-donating or -withdrawing groups. researchgate.net The aldehyde group in this compound provides a convenient handle for chemically linking the oxazole fluorophore to other molecules, including biomolecules, to create targeted fluorescent probes. rsc.org

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| MMPAO | 320 | 400 | 80 | 0.45 |

| MOPAO | 325 | 408 | 83 | 0.52 |

| MDMAPAO | 380 | 495 | 115 | 0.68 |

| MDPAPAO | 395 | 520 | 125 | 0.75 |

Catalytic Functions in Organic Transformations

In addition to its role in functional materials, the oxazole scaffold is utilized in synthetic organic chemistry, including catalytic processes. Oxazole derivatives can be synthesized through various metal-catalyzed reactions, and they can also serve as ligands or key intermediates in further transformations. tandfonline.comsemanticscholar.org For instance, transition metals like palladium and copper are often used to mediate coupling reactions for the synthesis of complex oxazole-containing molecules. tandfonline.comsemanticscholar.org

The compound this compound itself is a versatile intermediate. The benzaldehyde (B42025) group is highly reactive and can participate in a wide array of organic reactions, such as condensations, oxidations, and reductions, to build more complex molecular architectures. The oxazole ring can influence the reactivity of the aldehyde and can be a site for further functionalization, such as through direct arylation reactions. semanticscholar.org These transformations are fundamental in creating novel compounds for medicinal chemistry and materials science. tandfonline.com

Derivatization and Scaffold Expansion Based on 3 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde

Synthetic Transformations of the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that serves as a linchpin for a multitude of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent α-protons can be involved in condensation reactions. These properties are extensively utilized to build molecular complexity.

The condensation of the aldehyde group in 3-(4-methyl-1,3-oxazol-2-yl)benzaldehyde with primary amines is a straightforward and efficient method for forming imines, commonly known as Schiff bases. nih.govmasterorganicchemistry.com This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a mild acid. researchgate.netlibretexts.org The formation of the C=N double bond (azomethine group) introduces a new functional handle that can be used for further reactions or can itself impart specific electronic and structural properties to the molecule. nih.govredalyc.org

The reaction is generally carried out in a suitable solvent like ethanol, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov The stability and reactivity of the resulting imine depend on the nature of the substituent attached to the nitrogen atom. libretexts.org These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and can serve as ligands in coordination chemistry. ekb.eg

Table 1: Examples of Schiff Base Formation from this compound

| Amine Reactant | Product Name | Potential Application |

| Aniline | N-(3-(4-Methyl-1,3-oxazol-2-yl)benzylidene)aniline | Intermediate for heterocyclic synthesis |

| 4-Aminophenol | 4-((3-(4-Methyl-1,3-oxazol-2-yl)benzylidene)amino)phenol | Building block for polymers, dyes |

| Ethylenediamine | N,N'-Bis(3-(4-methyl-1,3-oxazol-2-yl)benzylidene)ethane-1,2-diamine | Ligand for metal complexes |

| Sulfamethoxazole | 4-((3-(4-Methyl-1,3-oxazol-2-yl)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Precursor for biologically active compounds nih.gov |

Reacting this compound with hydrazine (B178648) or its derivatives, such as substituted hydrazines or hydrazides, leads to the formation of hydrazones. nih.govresearchgate.net This condensation reaction is analogous to imine formation and yields compounds containing a C=N-N moiety. Hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov

For instance, the reaction of hydrazones with reagents like triphosgene (B27547) can lead to cyclization, forming spiro naphthoxazine dimers or related structures. mdpi.com Acylation of hydrazones with acetic anhydride (B1165640) can yield 1,3,4-oxadiazoline derivatives. nih.gov Furthermore, reaction with thioglycolic acid can produce 4-thiazolidinones, demonstrating the versatility of the hydrazone functional group in scaffold diversification. nih.gov The reaction with thiosemicarbazide (B42300) specifically yields thiosemicarbazones, which are also valuable synthetic precursors. mdpi.com

Table 2: Potential Hydrazone Derivatives and Subsequent Cyclization Products

| Hydrazine Reactant | Intermediate Hydrazone | Cyclization Reagent | Potential Product Class |

| Hydrazine hydrate | This compound hydrazone | - | - |

| Phenylhydrazine | This compound phenylhydrazone | - | - |

| Isonicotinohydrazide | N'-(3-(4-Methyl-1,3-oxazol-2-yl)benzylidene)isonicotinohydrazide | Acetic Anhydride | 1,3,4-Oxadiazoline |

| Thiosemicarbazide | 2-(3-(4-Methyl-1,3-oxazol-2-yl)benzylidene)hydrazine-1-carbothioamide | Chloroacetyl chloride | Azetidinone |

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. researchgate.netnih.gov this compound can readily participate in this reaction to generate α,β-unsaturated compounds. The active methylene compound, which has two electron-withdrawing groups attached to a CH₂ group (e.g., malonic acid, malononitrile (B47326), cyanoacetic esters), provides the nucleophilic carbanion for the reaction. mdpi.com

These reactions are synthetically valuable as the products contain a conjugated system that can be further functionalized. For example, the resulting α,β-unsaturated system can act as a Michael acceptor or a dienophile in Diels-Alder reactions. nih.gov Modern, environmentally friendly protocols for the Knoevenagel condensation often utilize solvent-free conditions, enhancing the efficiency and sustainability of the synthesis. researchgate.net

Table 3: Products of Knoevenagel Condensation with this compound

| Active Methylene Compound | Product Name |

| Diethyl malonate | Diethyl 2-(3-(4-methyl-1,3-oxazol-2-yl)benzylidene)malonate |

| Malononitrile | 2-(3-(4-Methyl-1,3-oxazol-2-yl)benzylidene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(3-(4-methyl-1,3-oxazol-2-yl))acrylate |

| Meldrum's acid | 5-(3-(4-Methyl-1,3-oxazol-2-yl)benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Achieving stereocontrol in reactions involving the aldehyde group is a key objective in modern organic synthesis. Asymmetric transformations allow for the synthesis of chiral molecules, which is of paramount importance in medicinal chemistry and materials science. The aldehyde of this compound can serve as a prochiral substrate for various stereoselective reactions.

One notable example is the asymmetric vinylogous aldol-type reaction. nih.gov In such a reaction, an allyl sulfone or phosphonate (B1237965) can add to the aldehyde in the presence of a chiral catalyst system, often composed of a copper salt and a chiral phosphine (B1218219) ligand like (R)-DTBM-SEGPHOS. nih.gov This methodology allows for the formation of chiral homoallylic alcohols with high levels of both regioselectivity (γ-addition) and enantioselectivity. nih.gov The resulting products, containing both a stereocenter and a vinyl group, are valuable chiral building blocks for further synthetic elaboration.

Chemical Modifications and Functionalization of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns that can be exploited for further functionalization. thepharmajournal.comwikipedia.org The acidity of the ring protons generally follows the order C2 > C5 > C4. thepharmajournal.com In this compound, the C2 position is already substituted. Therefore, functionalization would primarily target the C5 position, the nitrogen atom at position 3, or the methyl group at C4.

Electrophilic Aromatic Substitution : While oxazoles are relatively electron-poor, electrophilic substitution can occur, typically at the C5 position, especially if the ring is activated. wikipedia.org Reactions such as halogenation or nitration could potentially introduce new substituents at this position, providing a handle for cross-coupling reactions.

N-Alkylation/Acylation : The lone pair of electrons on the nitrogen atom at position 3 makes it nucleophilic and susceptible to alkylation or acylation, leading to the formation of oxazolium salts. thepharmajournal.com This modification can alter the electronic properties of the ring system and introduce new functional groups.

Modification of the C4-Methyl Group : The methyl group at the C4 position could potentially be functionalized through radical reactions or by deprotonation to form an anion, followed by reaction with an electrophile, although this is generally less common than direct ring functionalization.

Design and Synthesis of Complex Conjugates and Supramolecular Structures

The derivatives synthesized from this compound via transformations of the aldehyde and oxazole moieties are ideal building blocks for constructing larger, more complex molecular architectures. The ability to introduce diverse functional groups through reactions like Schiff base formation or Knoevenagel condensation allows this core structure to be integrated into complex conjugates and supramolecular assemblies.

For example, a primary amine on a biomolecule, polymer, or macrocycle can be conjugated to the aldehyde through imine formation, effectively using the oxazole-benzaldehyde unit as a linker. The products of Knoevenagel condensation, with their extended π-systems, can be used to synthesize photoactive materials or molecular switches. By carefully designing the derivatization strategy, it is possible to create molecules with specific functions, such as fluorescent probes, molecular sensors, or components of self-assembling systems. The rigid, planar nature of the aryl-oxazole core can help enforce a defined geometry in these larger structures, which is crucial for creating ordered supramolecular materials.

Exploration of Structure-Property Relationships for Materials Design

The inherent chemical functionalities of this compound—the aldehyde group, the oxazole ring, and the phenyl ring—provide a rich platform for systematic chemical alterations. Each of these sites can be independently or concertedly modified to influence the electronic, optical, and morphological characteristics of the resulting materials. The exploration of these structure-property relationships is crucial for the rational design of novel functional materials.

Influence of Aldehyde Group Derivatization:

The aldehyde functional group is a highly reactive site, readily participating in a variety of condensation reactions. These reactions are instrumental in extending the molecular scaffold and introducing new functional moieties that can significantly alter the material's properties. For instance, Knoevenagel and Wittig-type reactions can be employed to elongate the π-conjugated system.

Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile or cyanoacetates, introduces strong electron-withdrawing groups. This modification can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, a desirable trait for n-type organic semiconductors. The resulting push-pull electronic structure can also lead to significant intramolecular charge transfer, giving rise to interesting photophysical properties like solvatochromism and non-linear optical (NLO) activity.

Wittig Reaction: The introduction of vinyl groups via the Wittig reaction extends the conjugation length, which typically results in a red-shift of the absorption and emission spectra. This is a key strategy for tuning the color of organic dyes and pigments and for designing materials for organic light-emitting diodes (OLEDs) with specific emission colors.

The impact of these derivatizations on the material's properties is summarized in the table below:

| Aldehyde Derivative Type | Key Structural Change | Impact on Electronic Properties | Potential Application |

| Knoevenagel Condensate | Addition of electron-withdrawing groups | Lowered LUMO, enhanced electron affinity | n-type organic semiconductors, NLO materials |

| Wittig Product | Extension of π-conjugation | Narrowed HOMO-LUMO gap, red-shifted spectra | Organic dyes, OLED emitters |

Impact of Oxazole and Phenyl Ring Functionalization:

The oxazole and phenyl rings serve as the core of the molecular framework. Substitution on these rings can modulate the electronic properties and influence the intermolecular packing in the solid state, which is critical for charge transport in organic electronics.

Substitution on the Phenyl Ring: The introduction of electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) onto the phenyl ring can systematically tune the HOMO and LUMO energy levels. This allows for the precise engineering of the electronic properties to match the requirements of specific device architectures, such as optimizing the energy level alignment for efficient charge injection in OLEDs or controlling the open-circuit voltage in organic photovoltaics (OPVs).

Modification of the Oxazole Moiety: While the methyl group on the oxazole ring offers a site for further reaction, a more profound impact on material properties can be achieved by altering the electronic nature of the oxazole ring itself. Although less common, modifications that enhance the electron-deficient character of the oxazole ring can contribute to improved electron transport characteristics.

The following table outlines the effects of ring functionalization on material properties:

| Functionalization Site | Substituent Type | Effect on Properties | Targeted Application |

| Phenyl Ring | Electron-donating | Raises HOMO level | Hole-transport materials, OPV donors |

| Phenyl Ring | Electron-withdrawing | Lowers LUMO level | Electron-transport materials, OPV acceptors |

| Oxazole Ring | Electron-deficient modification | Enhanced electron affinity | n-type organic semiconductors |

Scaffold Expansion and Polymerization:

Beyond simple functionalization, the this compound scaffold can be incorporated into larger, more complex molecular architectures, including polymers. The aldehyde group can be converted to other polymerizable functionalities, or bifunctional derivatives of the core molecule can be synthesized to act as monomers.

For example, the synthesis of derivatives bearing two reactive groups (e.g., di-aldehydes or di-halides) would enable the creation of conjugated polymers through reactions like Suzuki or Stille coupling. The properties of these polymers would be a direct consequence of the monomer structure. A polymer incorporating the electron-deficient oxazole moiety could be designed to have good electron-transporting properties, making it suitable for use in all-polymer solar cells or field-effect transistors. The choice of comonomer in a copolymerization strategy would offer another layer of control over the final material's electronic and physical properties.

Q & A

Q. What are the established synthetic routes for 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde?

A common method involves the condensation of substituted benzaldehydes with heterocyclic precursors. For example, substituted benzaldehydes can react with 4-amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . The Vilsmeier–Haack reaction, used for aldehyde synthesis in pyrazole derivatives, may also be adapted for this compound by introducing formylation at the benzene ring prior to oxazole ring formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the aldehyde proton (δ ~10 ppm) and oxazole methyl group (δ ~2.5 ppm).

- HPLC : For purity assessment, with methods validated using reference standards (e.g., EP impurity guidelines for benzaldehyde derivatives) .

- Mass spectrometry : Exact mass analysis (e.g., Mol. weight 203.26 for CHNOS) to verify molecular composition .

Q. How can researchers assess the stability of the oxazole ring under reaction conditions?

Stability tests should include:

- Heating the compound in polar solvents (e.g., DMSO, ethanol) at reflux temperatures.

- Monitoring degradation via TLC or HPLC, particularly for hydrolysis of the oxazole ring to amides or carboxylic acids .

- Comparative FT-IR analysis to detect shifts in C=N (oxazole) stretching frequencies (~1600 cm) .

Q. What are common impurities in synthesized batches, and how are they identified?

Typical impurities include:

- Unreacted starting materials (e.g., substituted benzaldehydes).

- Oxazole ring-opened byproducts (e.g., amides).

- Isomeric forms (e.g., 2- vs. 4-methyl substitution).

Impurities are characterized using hyphenated techniques like LC-MS and reference standards from pharmacopeial guidelines (e.g., EP impurity C for benzophenone derivatives) .

Q. How is the aldehyde group’s reactivity exploited in downstream applications?

The aldehyde moiety enables:

- Schiff base formation with amines for drug conjugate synthesis.

- Reductive amination to generate secondary amines.

- Click chemistry via azide-alkyne cycloaddition when functionalized with propargyl groups .

Advanced Research Questions

Q. What strategies optimize crystal structure refinement of this compound using SHELXL?

Key steps include:

- Using SHELXL-2018 with updated constraints for disordered atoms (e.g., methyl groups on oxazole).

- Applying TWIN/BASF commands for handling twinned crystals, common in planar heterocycles.

- Validating H-atom positions with SHELXPRO’s hydrogen bonding tools .

- Cross-validating results with PLATON’s ADDSYM to detect missed symmetry .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

- Dynamic effects : NMR may average conformers, while XRD captures static structures. Use variable-temperature NMR to detect rotational barriers (e.g., methyl groups).

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify dominant conformers .

- Complementary techniques : Pair XRD with solid-state NMR to resolve discrepancies in molecular packing vs. solution behavior .

Q. What computational methods support structure-activity relationship (SAR) studies for biological applications?

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging the oxazole’s π-π stacking potential.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds (e.g., thiazole derivatives) .

- MD simulations : Assess the stability of ligand-protein complexes over 100 ns trajectories .

Q. How can reaction yields be improved in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining high purity .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate oxazole ring formation.

- Flow chemistry : Enhances heat/mass transfer for exothermic steps, minimizing side reactions .

Q. What advanced techniques validate the compound’s role in multi-step catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.